molecular formula C16H12F3N3O4S B460635 2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid CAS No. 903086-53-3

2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid

Cat. No. B460635
CAS RN: 903086-53-3
M. Wt: 399.3g/mol
InChI Key: TWNBSDKQVBQCBR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C16H12F3N3O4S . It has a molecular weight of 399.34 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This method uses mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a cyano group, a trifluoromethyl group, a sulfanyl group, and an acetamido group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling and protodeboronation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.34 . Other physical and chemical properties such as boiling point and solubility were not found in the available literature.

Scientific Research Applications

Synthesis of s-Tetrazines

This compound is a valuable reactant in the synthesis of s-tetrazines . s-Tetrazines are an important class of compounds with applications ranging from materials science to bioconjugation techniques. They can form the basis for the development of fluorescent probes and are used in ‘click chemistry’ reactions due to their rapid and bioorthogonal ligation with strained alkenes and alkynes.

Pharmaceutical Intermediate

It serves as an intermediate for pharmaceuticals . The structural motif of the compound, particularly the trifluoromethyl group and the pyridine ring, is common in many drug molecules. This suggests its utility in the synthesis of new medicinal agents, potentially offering therapeutic benefits across various disease states.

Neutron Capture Therapy

Boronic acids and their esters, to which this compound is structurally related, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumors on a cellular level, using boron to capture neutrons and cause localized radiation damage.

Stability in Water

The stability of this compound in water is of interest, particularly for its pharmacological applications . Understanding its hydrolysis behavior at physiological pH can inform its suitability in drug formulations and its potential as a stable therapeutic agent.

Chemical Research

In chemical research, this compound could be used to study the effects of substituents on aromatic systems . The influence of different groups on the compound’s reactivity and stability can provide insights into the design of more effective pharmaceuticals and materials.

properties

IUPAC Name

2-[[2-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S/c1-8-2-3-12(26-8)11-4-10(16(17,18)19)9(5-20)15(22-11)27-7-13(23)21-6-14(24)25/h2-4H,6-7H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNBSDKQVBQCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid

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